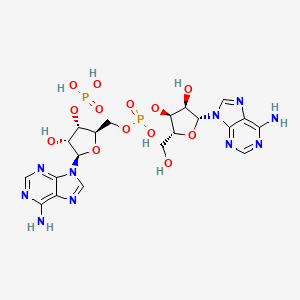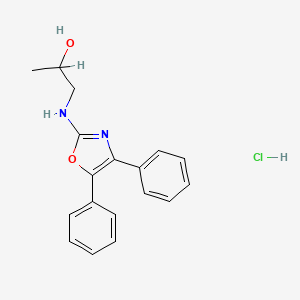![molecular formula C13H17NO B13730055 (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13730055.png)
(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[321]octane is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane typically involves the formation of the bicyclic ring system followed by the introduction of the benzyl group. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functionalization to introduce the benzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the best results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies, helping to elucidate the function of various biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3R,5S)-8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-yl acetate hydrochloride
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
Uniqueness
Compared to similar compounds, (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane stands out due to its specific substitution pattern and the presence of both oxygen and nitrogen in its bicyclic ring system. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(1S,5R)-8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2/t12-,13+ |
Clé InChI |
PQHMFUYFVMLYAQ-BETUJISGSA-N |
SMILES isomérique |
C1C[C@H]2COC[C@@H]1N2CC3=CC=CC=C3 |
SMILES canonique |
C1CC2COCC1N2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


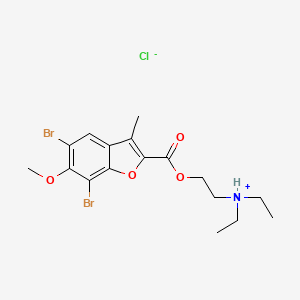
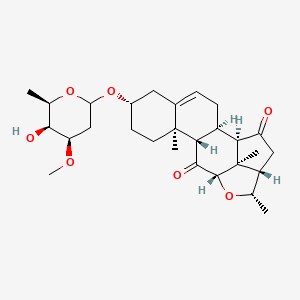



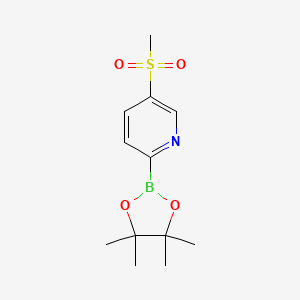
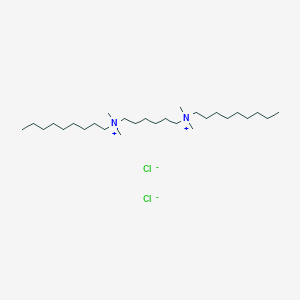
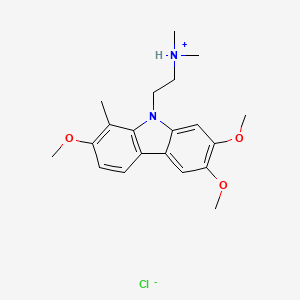
![Spiro[5.7]trideca-1,4-dien-3-one](/img/structure/B13730029.png)


